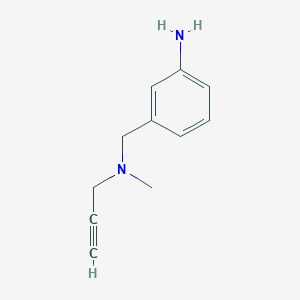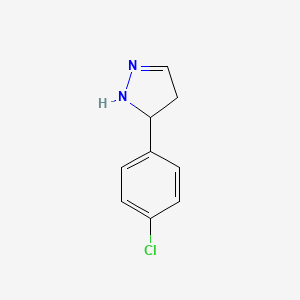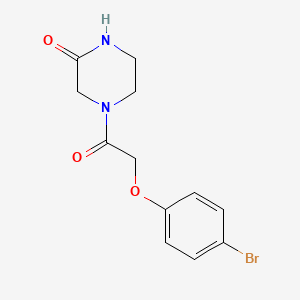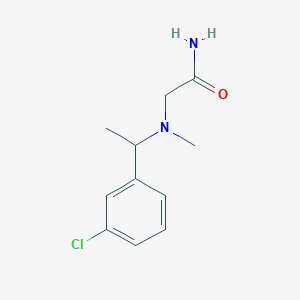
2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide is an organic compound with a molecular formula of C11H15ClN2O. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a methyl group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide typically involves the reaction of 3-chlorophenyl ethylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)acetamide
- 2-((1-(2-Chlorophenyl)ethyl)(methyl)amino)acetamide
- 2-((1-(3-Bromophenyl)ethyl)(methyl)amino)acetamide
Uniqueness
2-((1-(3-Chlorophenyl)ethyl)(methyl)amino)acetamide is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C11H15ClN2O |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
2-[1-(3-chlorophenyl)ethyl-methylamino]acetamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8(14(2)7-11(13)15)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,15) |
Clé InChI |
QEWSSSCYRHMXHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)N(C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
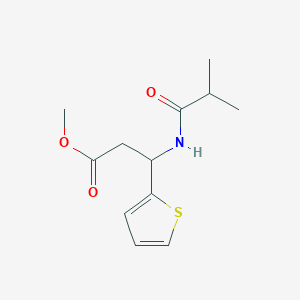
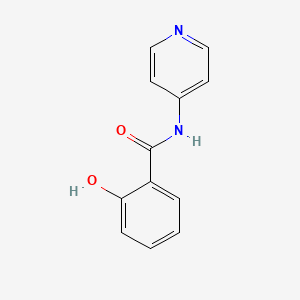
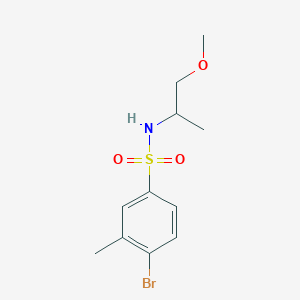
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
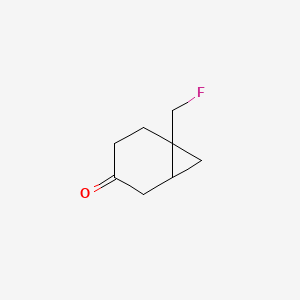
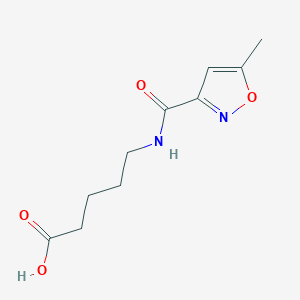
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
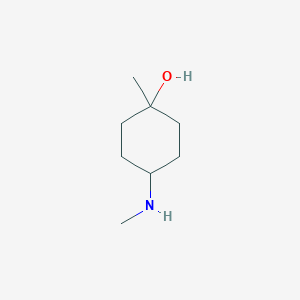
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

